molecular formula C20H12BrClN2O3S B2464172 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one CAS No. 372505-36-7

5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2464172
CAS No.: 372505-36-7
M. Wt: 475.74
InChI Key: GDHNDNCDYUECQN-UHFFFAOYSA-N
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Description

1.1. Overview of 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one This compound is a pyrrol-2-one derivative featuring a thiazol-2-yl group at position 1, a 4-chlorobenzoyl group at position 4, a 3-bromophenyl substituent at position 5, and a hydroxyl group at position 3. Pyrrol-2-one scaffolds are known for their bioactivity, particularly in enzyme inhibition and antimicrobial applications. The presence of halogenated aryl groups (bromine and chlorine) may enhance binding affinity to hydrophobic protein pockets, while the thiazole moiety contributes to π-π stacking interactions .

Properties

IUPAC Name

(4E)-5-(3-bromophenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2O3S/c21-13-3-1-2-12(10-13)16-15(17(25)11-4-6-14(22)7-5-11)18(26)19(27)24(16)20-23-8-9-28-20/h1-10,16,25H/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAQPHLDQMVISM-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one , identified by its molecular formula C22H14BrClN2O3C_{22}H_{14}BrClN_2O_3, is a member of the pyrrole derivatives with potential pharmacological applications. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 469.72 g/mol
  • LogP : 4.952 (indicating lipophilicity)
  • Water Solubility : LogSw = -5.10 (poor solubility)
  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. It is included in various screening libraries aimed at identifying inhibitors of protein-protein interactions (PPIs) and cancer-related pathways.

Anticancer Activity

A study focused on a related compound revealed that thiazole-containing pyrrole derivatives possess notable antiproliferative effects against various cancer cell lines. The lowest growth inhibition concentration (GI50) was observed in leukemic cell lines and ovarian cancer cells, suggesting a strong potential for therapeutic applications in oncology .

The biological activity of the compound may be attributed to its ability to:

  • Inhibit key signaling pathways involved in cancer cell proliferation.
  • Induce apoptosis in malignant cells while sparing normal cells.
  • Disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of a structurally similar compound on human hepatocellular carcinoma (HepG2) cells. The results indicated that these compounds could inhibit tumor growth effectively, with minimal cytotoxicity towards non-cancerous cells, highlighting their selectivity and potential as anticancer agents .

Case Study 2: Trypanosoma brucei Inhibition

Another study demonstrated that thiazole derivatives could inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, by over 98% at a concentration of 10 µg/mL. This suggests that compounds like this compound may have broader applications beyond oncology .

Comparative Biological Activity Table

Compound NameTarget Cell LineGI50 (µM)Mechanism of Action
Compound ALeukemic SR0.0351Apoptosis induction
Compound BOVCAR-30.248ROS production
Compound CHepG2N/AMitochondrial disruption
This compound Various Cancer LinesTBDPPI inhibition

Comparison with Similar Compounds

Key Findings :

  • Bromine’s larger atomic radius (1.85 Å vs.
  • Chlorine’s electronegativity enhances dipole-dipole interactions, favoring crystalline stability .

2.2. Substituent Variation in Aromatic Groups
Aryl group modifications impact electronic properties and bioactivity:

Compound Name Aryl Group (Position 4) Heterocycle (Position 1) Notable Properties Reference
Target Compound 4-chlorobenzoyl Thiazol-2-yl Thiazole’s nitrogen participates in hydrogen bonding; benzoyl enhances π-stacking .
4-(4-Butoxybenzoyl)-... (CID: 609795-77-9) 4-butoxybenzoyl 5-methyl-1,3,4-thiadiazol-2-yl Butoxy group increases hydrophobicity; thiadiazole may enhance metabolic stability .
4-(4-Chlorobenzoyl)-... (CID: MFCD04441152) 4-chlorobenzoyl 6-methoxy-1,3-benzothiazol-2-yl Methoxy group improves solubility; benzothiazole enhances fluorescence properties .

Key Findings :

  • Electron-donating groups (e.g., methoxy) improve aqueous solubility but may reduce binding affinity to hydrophobic targets .
  • Bulkier substituents (e.g., butoxy) increase logP values, favoring blood-brain barrier penetration .

2.3. Biological Activity Comparison
Pyrrol-2-one derivatives exhibit enzyme inhibitory activity, as shown in matriptase inhibition studies:

Compound Name IC50 (μM) Key Structural Features Reference
A2844/119997 (Thiophene-substituted analog) 9.8 Thiophene-2-carbonyl, thiazol-2-yl
F3226-1198 2.6 4,5-dimethylthiazol-2-yl, thiophene-2-carbonyl
Target Compound N/A 4-chlorobenzoyl, 3-bromophenyl

Key Findings :

  • Methylation of the thiazole ring (F3226-1198) improves inhibitory potency (IC50: 2.6 μM) by enhancing hydrophobic interactions .
  • The target compound’s 3-bromophenyl group may confer similar or superior activity due to bromine’s strong electron-withdrawing effects, though experimental validation is needed.

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